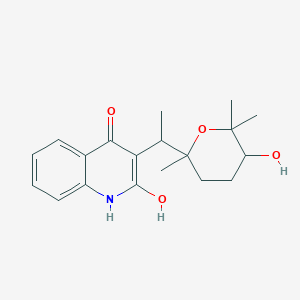
Bucharidine
説明
Bucharidine is a new phenolic base that has been isolated from the mother liquours of Haplophyllum bucharicum . It is a 3-substituted derivative of 4-hydroxyquinolin-2-one .
Synthesis Analysis
This compound is synthesized from Bucharaine through a Claisen rearrangement . This process involves the conversion of Bucharaine into this compound .
Molecular Structure Analysis
This compound is a molecule that contains a total of 51 bonds . It is a 3-substituted derivative of 4-hydroxyquinolin-2-one . The structure of this compound decomposes into two parts under electron impact .
Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the Claisen rearrangement . This reaction converts Bucharaine into this compound .
Physical And Chemical Properties Analysis
This compound is a 3-substituted derivative of 4-hydroxyquinolin-2-one . It contains a total of 51 bonds . More specific physical and chemical properties of this compound are not available in the sources I found.
科学的研究の応用
1. Chemical Structure and Properties
Bucharidine, a phenolic base isolated from Haplophyllum bucharicum, is identified as a 3-substituted derivative of 4-hydroxyquinolin-2-one. This compound has been chemically characterized and converted from bucharaine through a Claisen rearrangement (Faizutdinova et al., 1969).
2. Biochemical and Pharmacological Research
Acridine derivatives, including this compound, are studied for their potential in anticancer therapy. They are known to intercalate into DNA and inhibit enzymes like topoisomerase and telomerase, which are crucial in cancer cell replication (Galdino-Pitta et al., 2013).
3. Molecular Docking and Enzyme Inhibition
This compound-related compounds have been synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies are vital for understanding the potential of this compound in treating conditions like Alzheimer's disease (Hamuľaková et al., 2017).
4. Research in Alzheimer's Disease Treatment
Research involving acridine derivatives, including this compound, has shown promising results in Alzheimer's disease treatment. These compounds exhibit properties like dual enzyme inhibition, metal chelation, and antioxidant activities, which are significant in developing disease-modifying agents for Alzheimer's (Claxton et al., 2012).
5. Role in Cancer Chemotherapy
The role of acridine derivatives in cancer chemotherapy has been a focus of research due to their DNA intercalation ability and topoisomerase enzyme inhibition. This research enhances our understanding of the therapeutic potential of this compound in cancer treatment (Denny, 2002).
特性
IUPAC Name |
4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBYKQCHDQXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715671 | |
| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25865-94-5 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[1-(tetrahydro-5-hydroxy-2,6,6-trimethyl-2H-pyran-2-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25865-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)







